

2',4'-Dichlorobutyrophenone vs 3',4'-Dichlorobutyrophenone reactivity

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Compound of Interest

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An In-Depth Comparative Guide to the Reactivity of 2',4'- and 3',4'-Dichlorobutyrophenone Isomers

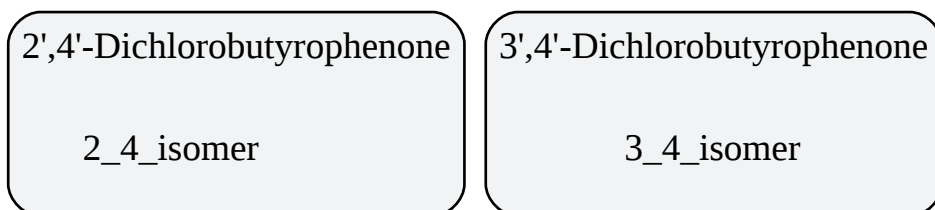
For researchers, scientists, and professionals in drug development and fine chemical synthesis, a nuanced understanding of isomeric reactivity is critical for optimizing synthetic routes, predicting side reactions, and designing novel molecular architectures. This guide provides a detailed comparative analysis of the chemical reactivity of two closely related isomers: **2',4'-Dichlorobutyrophenone** and 3',4'-Dichlorobutyrophenone.

The position of the two chlorine atoms on the aromatic ring, seemingly a minor structural alteration, creates significant differences in the electronic and steric environments of the molecules. These differences fundamentally dictate their behavior in key chemical transformations. This guide will dissect these subtleties, grounding the discussion in the principles of physical organic chemistry and providing a framework for predicting and exploiting their distinct reactivity profiles.

Molecular Structure and Foundational Electronic Effects

The core difference between the two isomers lies in the substitution pattern on the phenyl ring. The butyrophenone moiety itself consists of a carbonyl group, which is electron-withdrawing via both induction (-I) and resonance (-M), and an alkyl chain. The chlorine atoms are also electron-withdrawing through a strong inductive effect (-I) but can donate electron density via

resonance (+M) due to their lone pairs.[1] The interplay of these effects governs the reactivity of both the carbonyl group and the aromatic ring.



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Caption: Chemical structures of the two isomers under comparison.

In both molecules, the two chlorine atoms and the carbonyl group withdraw electron density from the aromatic ring, rendering it electron-deficient. However, the specific positioning of the chlorine atom at the ortho- (2') position in **2',4'-Dichlorobutyrophenone** introduces unique steric and electronic consequences not present in the 3',4'- isomer.

Comparative Reactivity at the Carbonyl Center

The most common reactions involving butyrophenones occur at the electrophilic carbonyl carbon. The reactivity in these transformations, such as reductions, Grignard additions, and Wittig reactions, is dictated by two primary factors: the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center.

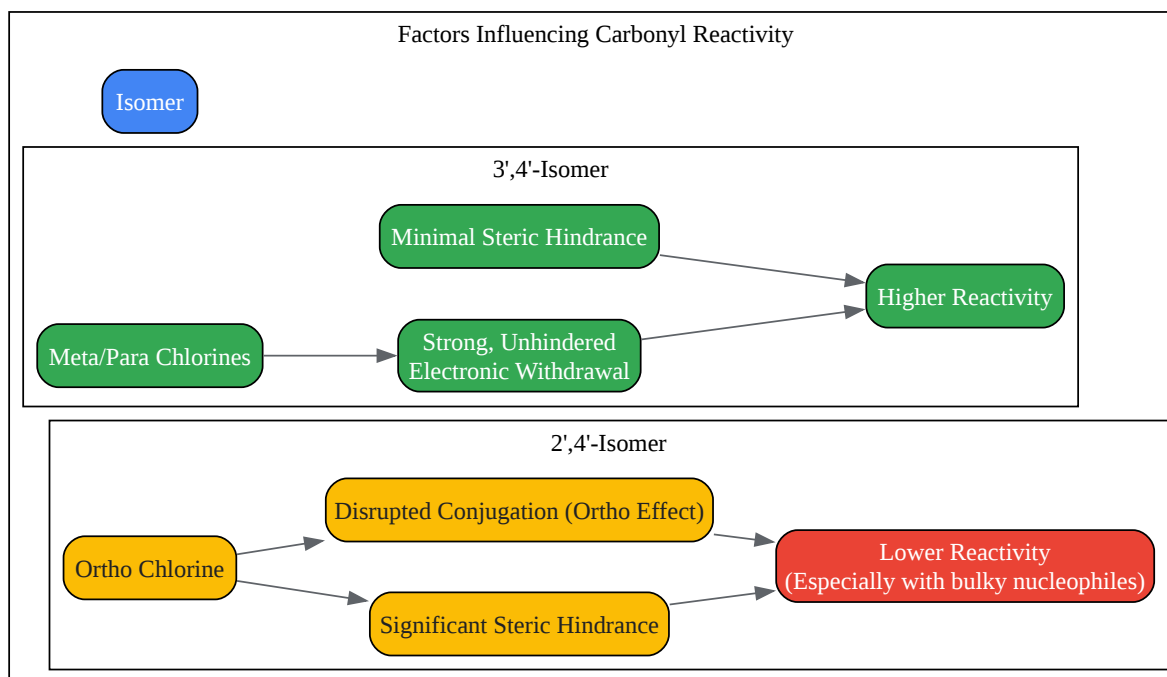
Electronic Influence: The electrophilicity of the carbonyl carbon is enhanced by electron-withdrawing groups on the phenyl ring, which pull electron density away from the carbonyl, increasing its partial positive charge.[2][3]

- **3',4'-Dichlorobutyrophenone:** The chlorine atoms at the meta- and para-positions exert a powerful, combined electron-withdrawing effect. This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
- **2',4'-Dichlorobutyrophenone:** While also possessing two electron-withdrawing groups, the presence of a chlorine atom at the 2' (ortho) position creates a phenomenon known as the ortho effect.[4] Steric clash between the ortho-chlorine and the bulky butyryl group can force

the carbonyl out of the plane of the aromatic ring.[4][5] This twisting disrupts π -orbital overlap (conjugation), which can slightly modulate the electronic communication between the ring and the carbonyl group.

Steric Hindrance: The accessibility of the carbonyl carbon to an incoming nucleophile is crucial for the reaction rate.[6]

- **3',4'-Dichlorobutyrophenone:** The carbonyl group is sterically unhindered, allowing for relatively easy access by nucleophiles.
- **2',4'-Dichlorobutyrophenone:** The ortho-chlorine atom provides significant steric bulk in the immediate vicinity of the carbonyl group.[5] This "steric shielding" can impede the approach of nucleophiles, particularly large or bulky ones, leading to a slower reaction rate compared to its 3',4'- counterpart.[6]



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Caption: Factors governing the relative reactivity of the carbonyl group in the two isomers.

Conclusion on Carbonyl Reactivity: For most nucleophilic addition reactions at the carbonyl, 3',4'-Dichlorobutyrophenone is predicted to be the more reactive isomer. This is due to the combination of strong electronic activation (increased electrophilicity) and minimal steric hindrance. The reactivity of the 2',4'-isomer is likely attenuated by the steric hindrance imposed by the ortho-chlorine.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

While the primary reactivity lies at the carbonyl, reactions on the aromatic ring are also possible. The directing effects of the existing substituents determine the position of any incoming electrophile.

- Butyrophenone group: A meta-director and strongly deactivating.
- Chlorine atoms: Ortho-, para-directors and deactivating.^[1]

In both isomers, the ring is significantly deactivated towards electrophilic attack due to the presence of three electron-withdrawing functionalities (one C=O, two Cl). Therefore, forcing conditions (e.g., strong Lewis acids, high temperatures) are typically required for EAS reactions like nitration or halogenation.

- 3',4'-Dichlorobutyrophenone: The butyrophenone group directs an incoming electrophile to the 5' position. The 3'-chloro group directs to the 5' position, and the 4'-chloro group directs to the 2' position. The directing effects of the butyrophenone and 3'-chloro group are cooperative, strongly favoring substitution at the 5' position.
- **2',4'-Dichlorobutyrophenone**: The butyrophenone group directs to the 3' and 5' positions. The 2'-chloro group directs to the 3' and 5' positions. The 4'-chloro group directs to the 3' and 5' positions. All substituents cooperatively direct incoming electrophiles to the 3' and 5' positions. However, the 3' position is sterically crowded, nestled between the bulky butyrophenone group and the 2'-chlorine. Therefore, substitution is most likely to occur at the less hindered 5' position.

Overall, while both isomers are unreactive, the directing effects within **2',4'-Dichlorobutyrophenone** are more strongly aligned, potentially leading to a more regioselective outcome if a reaction can be forced.

Data Summary

Property	2',4'-Dichlorobutyrophe none	3',4'-Dichlorobutyrophe none	Reference
CAS Number	66353-47-7	933-04-0	[7][8]
Molecular Formula	C ₁₀ H ₁₀ Cl ₂ O	C ₁₀ H ₁₀ Cl ₂ O	[7][8]
Molecular Weight	217.09 g/mol	217.09 g/mol	[7][8]
Appearance	Light yellow to brown clear liquid	Solid (Predicted)	[9]
Boiling Point	141 °C / 12 mmHg	N/A	[7][9]
Predicted Carbonyl Reactivity	Lower	Higher	-
Reason for Reactivity Difference	Steric hindrance from ortho-chlorine	High electrophilicity, low steric hindrance	-
Primary EAS Position	5'	5'	-

Experimental Protocol: Competitive Reduction for Reactivity Comparison

To empirically validate the predicted reactivity difference, a competitive reaction is the most elegant approach. By reacting an equimolar mixture of the two isomers with a limited amount of a reducing agent, the ratio of the resulting alcohol products will directly reflect the relative reaction rates.

Objective: To determine the relative reactivity of **2',4'-Dichlorobutyrophenone** and **3',4'-Dichlorobutyrophenone** towards nucleophilic attack by hydride reduction.

Materials:

- **2',4'-Dichlorobutyrophenone**
- **3',4'-Dichlorobutyrophenone**

- Sodium borohydride (NaBH_4)
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous magnesium sulfate (MgSO_4)
- Internal standard (e.g., dodecane)

Procedure:

- Preparation of Isomer Mixture: Accurately weigh and dissolve equimolar amounts (e.g., 1.0 mmol each) of **2',4'-Dichlorobutyrophenone** and 3',4'-Dichlorobutyrophenone in 20 mL of anhydrous methanol in a round-bottom flask. Add a known amount of an internal standard.
- Initial Sample: Withdraw a 0.5 mL aliquot of the mixture for GC-MS analysis (Time = 0 sample).
- Reaction Initiation: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (0.5 mmol, 0.5 equivalents relative to the total ketone amount) to the stirred solution.
- Reaction Monitoring: Withdraw 0.5 mL aliquots at regular intervals (e.g., 5, 15, 30, and 60 minutes). Immediately quench each aliquot by adding it to a vial containing 1 mL of saturated NH_4Cl solution and 1 mL of DCM. Vortex thoroughly.
- Workup of Aliquots: For each quenched aliquot, separate the organic (DCM) layer. Dry the organic layer over anhydrous MgSO_4 .
- GC-MS Analysis: Analyze each sample by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative peak areas of the remaining starting materials and the newly formed alcohol products (1-(2,4-dichlorophenyl)butan-1-ol and 1-(3,4-dichlorophenyl)butan-1-ol), normalized against the internal standard.

Expected Outcome: It is hypothesized that the peak corresponding to 1-(3,4-dichlorophenyl)butan-1-ol will appear and grow faster than the peak for 1-(2,4-

dichlorophenyl)butan-1-ol. Correspondingly, the peak for the 3',4'-Dichlorobutyrophenone starting material will diminish more rapidly. This would provide quantitative evidence that the 3',4'-isomer is more reactive towards hydride reduction.

Caption: Experimental workflow for the competitive reduction of dichlorobutyrophenone isomers.

Conclusion

While **2',4'-Dichlorobutyrophenone** and 3',4'-Dichlorobutyrophenone are constitutional isomers with the same molecular formula, their chemical reactivities are distinct. The primary differentiator is the presence of an ortho-chlorine in the 2',4'-isomer, which introduces significant steric hindrance around the carbonyl group.

Based on established principles of physical organic chemistry, 3',4'-Dichlorobutyrophenone is predicted to be the more reactive isomer towards nucleophilic attack at the carbonyl carbon. This is attributed to its highly electrophilic carbonyl center and the lack of steric impediment. Conversely, while both isomers are strongly deactivated towards electrophilic aromatic substitution, the substitution patterns may lead to different regioselective outcomes under forcing conditions. This comparative guide provides a robust theoretical framework for researchers to anticipate the chemical behavior of these isomers and to design experiments that capitalize on their unique reactivity profiles.

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